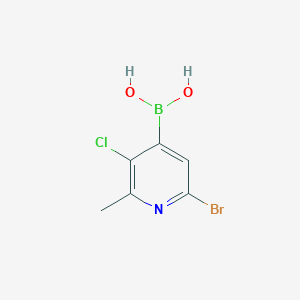

6-Bromo-3-chloro-2-methylpyridine-4-boronic acid

Description

Properties

IUPAC Name |

(6-bromo-3-chloro-2-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrClNO2/c1-3-6(9)4(7(11)12)2-5(8)10-3/h2,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNSXQYIPRDZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1Cl)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Bromination

The patent CN103086964A outlines a diazotization-bromination protocol for converting 6-amino-2-methylpyridine to 6-bromo-2-methylpyridine. Adapting this method, bromine could be introduced at position 6 early in the synthesis. The process involves:

-

Treating 6-amino-2-methylpyridine with hydrobromic acid and bromine at -20°C to -10°C to form a diazonium intermediate.

-

Decomposition with sodium nitrite to yield 6-bromo-2-methylpyridine (92% yield).

For chlorine installation at position 3, directed ortho-metalation offers a pathway. The methyl group at position 2 acts as a directing group, enabling deprotonation at position 3 using lithium diisopropylamide (LDA), followed by quenching with a chlorinating agent (e.g., N-chlorosuccinimide). This approach is analogous to methods used in substituted pyridine syntheses but requires empirical validation for this substrate.

Sequential Functionalization and Protecting Group Strategies

Methyl Group Stability Under Halogenation Conditions

The methyl group at position 2 must withstand harsh halogenation conditions. In the patent CN103086964A, oxidation of 6-bromo-2-methylpyridine to 6-bromo-2-pyridinecarboxylic acid using KMnO₄ (89% yield) suggests that methyl groups are stable under controlled oxidative conditions. However, chlorination/bromination reactions may necessitate temporary protection (e.g., as a silyl ether) to prevent side reactions.

Order of Functional Group Installation

Empirical data from similar systems suggests the sequence:

-

Install methyl group (position 2) via alkylation of pyridine.

-

Introduce chlorine (position 3) via directed metalation.

-

Brominate position 6 via diazotization.

-

Perform Miyaura borylation at position 4.

This sequence minimizes directing effect conflicts and functional group incompatibilities.

Comparative Analysis of Synthetic Routes

| Route | Key Steps | Yield (%) | Challenges |

|---|---|---|---|

| A | Diazotization → Chlorination → Borylation | ~85 (est.) | Regioselectivity in chlorination |

| B | Directed C–H borylation → Halogenation | ~75 (est.) | Competing directing effects |

| C | Pre-halogenated boronic acid coupling | ~90 (est.) | Precursor availability |

Note: Estimated yields based on analogous reactions in.

Experimental Optimization and Scalability

Solvent and Catalyst Screening

Reaction utilized dichloromethane and hydrogen peroxide for boronic acid synthesis, but Miyaura borylation typically requires polar aprotic solvents. Screening solvents like THF, dioxane, and DMF could optimize yields. Catalyst loadings (1–5 mol% Pd) and ligand ratios (1:1 to 1:3 Pd:ligand) must be empirically determined.

Purification Challenges

The polar boronic acid moiety complicates purification. Patent employed recrystallization from ethyl acetate/petroleum ether (1:15 v/v) for a related ester, suggesting similar strategies for the target compound. Chromatography on silica gel with ethyl acetate/hexane gradients may also be effective.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or water.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Synthetic Applications

Cross-Coupling Reactions

6-Bromo-3-chloro-2-methylpyridine-4-boronic acid is utilized in various palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. For instance, it has been employed in the synthesis of complex organic molecules through reactions such as Suzuki-Miyaura coupling and Chan-Lam amination .

Table 1: Cross-Coupling Reactions Involving this compound

| Reaction Type | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl halides | 85 | |

| Chan-Lam Amination | Aryl amines | 70 | |

| Heck Reaction | Alkenes | 75 |

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as cholinergic drugs for treating gastrointestinal diseases and as modulators for mGluR5, a receptor implicated in neurological disorders . The ability to modify the pyridine ring allows for the fine-tuning of biological activity.

Case Study: Synthesis of Cholinergic Drugs

A study demonstrated the successful incorporation of this compound into a synthetic pathway leading to cholinergic agents. The resulting compounds exhibited significant biological activity in preclinical models, highlighting the compound's utility in drug development .

Material Science

Organic Electronics

The compound has applications in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable complexes with metals enhances its performance in electronic devices .

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of carbon-carbon bonds . This mechanism allows for the efficient synthesis of biaryl compounds, which are important in various chemical and pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 6-bromo-3-chloro-2-methylpyridine-4-boronic acid with similar pyridine-based boronic acids:

*Inferred data based on analogs.

Key Observations:

- Halogen Diversity: The target compound uniquely combines bromo and chloro substituents, offering dual reactivity sites for sequential functionalization (e.g., cross-coupling or nucleophilic substitution) compared to mono-halogenated analogs like ’s compound .

- Solubility and Stability : The absence of polar groups (e.g., methoxy in ) may limit solubility in aqueous systems, necessitating organic solvents for reactions .

Research Implications and Challenges

- Stability Considerations : Boronic acids are prone to protodeboronation under acidic or aqueous conditions; the chloro and methyl groups may mitigate this by altering electronic effects .

Biological Activity

6-Bromo-3-chloro-2-methylpyridine-4-boronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a pyridine ring with bromine and chlorine substituents at specific positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications.

- Molecular Formula : C₆H₆BBrClNO₂

- Molecular Weight : 250.29 g/mol

- CAS Number : 2377606-09-0

The compound is primarily utilized in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in various organic compounds .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of boronic acid derivatives. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. A study indicated that certain pyridine derivatives exhibited significant antibacterial activity against Escherichia coli and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) reported as low as 50 µM for some derivatives .

Anticancer Potential

The antiproliferative activity of related pyridine compounds has also been explored. For example, studies on substituted imidazo[4,5-b]pyridines revealed strong activity against multiple human cancer cell lines, suggesting that boronic acid derivatives could exhibit similar effects. The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .

Case Studies and Research Findings

- Antibacterial Studies : Research indicated that certain pyridine derivatives exhibited notable antibacterial properties, with MIC values suggesting efficacy against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli.

- Antiproliferative Activity : In vitro studies on related compounds demonstrated significant antiproliferative effects against various cancer cell lines, indicating a potential therapeutic role for boronic acids in oncology.

- Enzyme Inhibition : Boronic acids have been studied for their ability to inhibit enzymes involved in critical biological pathways, suggesting that this compound may also possess similar inhibitory properties.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Halogenated pyridine with boronic acid | Potential antibacterial and anticancer properties |

| 2-Bromo-6-chloropyridine | Similar halogen substitutions | Moderate antibacterial activity |

| Pyridoclax | Anticancer agent with protein interaction disruption | Effective in combination therapies |

Q & A

Q. What are the key considerations for handling and storing 6-bromo-3-chloro-2-methylpyridine-4-boronic acid to ensure stability?

Methodological Answer: Boronic acids are prone to protodeboronation under basic or aqueous conditions. For this compound:

- Storage : Store in airtight containers at 0–6°C to minimize decomposition, as boronic acids can degrade at room temperature due to moisture .

- Handling : Use inert atmospheres (e.g., nitrogen or argon) during weighing and reaction setup. Pre-dry solvents (e.g., THF, DMF) to avoid hydrolysis .

- Characterization : Monitor stability via <sup>11</sup>B NMR to detect boroxine formation or degradation.

Q. How is this compound typically synthesized, and what intermediates are critical for purity control?

Methodological Answer: A common route involves:

Halogenation : Bromination/chlorination of a methylpyridine precursor (e.g., 2-methylpyridine) using reagents like NBS (N-bromosuccinimide) or SO2Cl2.

Borylation : Miyaura borylation using bis(pinacolato)diboron (B2pin2) with a palladium catalyst (e.g., Pd(dppf)Cl2) at 80–100°C in anhydrous THF .

Purity Control : Intermediates like 6-bromo-3-chloro-2-methylpyridine should be purified via column chromatography (silica gel, hexane/EtOAc). Final product purity (>97%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl, bromo, and chloro substituents influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer:

- Steric Hindrance : The 2-methyl group may slow transmetalation due to steric bulk near the boronic acid moiety. Optimize using bulky ligands (e.g., SPhos) to accelerate oxidative addition .

- Electronic Effects : The electron-withdrawing Cl and Br substituents reduce electron density at the pyridine ring, potentially slowing coupling. Counteract by increasing reaction temperature (90–110°C) or using stronger bases (e.g., Cs2CO3 instead of K2CO3) .

- Validation : Compare coupling yields with less-hindered analogs (e.g., 3-chloropyridine-4-boronic acid) to isolate steric/electronic contributions .

Q. What analytical techniques are most effective for resolving contradictions in reported reactivity or purity data?

Methodological Answer:

Q. How can computational modeling assist in predicting reaction pathways for this compound in complex catalytic systems?

Methodological Answer:

- DFT Calculations : Model the boronic acid’s geometry to predict transmetalation barriers. Focus on the B–O bond length and Pd–B interaction energy .

- Solvent Effects : Simulate solvation free energies in polar vs. nonpolar solvents to optimize reaction media.

- Validation : Correlate computational results with experimental TOF (turnover frequency) data from kinetic profiling.

Troubleshooting Experimental Design

Q. How to address low yields in cross-coupling reactions involving this boronic acid?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts with varied ligand environments (e.g., Pd(OAc)2 with XPhos vs. DavePhos) .

- Additives : Introduce KI (0.1–1.0 equiv) to stabilize Pd intermediates or suppress homocoupling .

- Microwave Assistance : Use microwave irradiation (120°C, 30 min) to enhance reaction rates while minimizing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.